(+/-)-N-3-Benzylnirvanol

Description

Structure

3D Structure

Properties

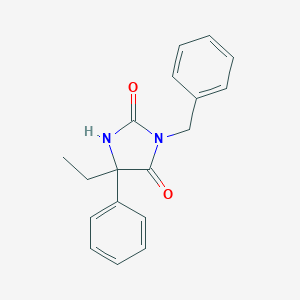

IUPAC Name |

3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZDHUHMXXALFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Pharmacological Profile of (+/-)-N-3-Benzylnirvanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (+/-)-N-3-Benzylnirvanol, a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19. Recognizing the critical role of CYP2C19 in drug metabolism and the therapeutic potential of its selective inhibition, this document delves into the core chemical properties, a proposed synthesis pathway, pharmacological actions, and essential experimental protocols for the study of this compound. The content herein is structured to provide not just data, but a foundational understanding of the causality behind the experimental design and the scientific principles that ensure the validity of the presented methodologies.

Introduction: The Significance of Selective CYP2C19 Inhibition

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Within this superfamily, the CYP2C subfamily, and specifically CYP2C19, plays a significant role in the biotransformation of several important drug classes, such as proton pump inhibitors and antiepileptics[1][2]. Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in drug response, highlighting the need for tools to probe and modulate its activity[1].

(+/-)-N-3-Benzylnirvanol has emerged as a valuable research tool due to its high potency and selectivity as a competitive inhibitor of CYP2C19. This guide will explore the chemical and pharmacological characteristics of this compound, providing a robust resource for researchers in drug discovery and development.

Physicochemical Properties

(+/-)-N-3-Benzylnirvanol is a racemic mixture, and its physicochemical properties are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈N₂O₂ | N/A |

| Molecular Weight | 294.35 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 134-136 °C | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| pKa | 8.02 ± 0.70 (Predicted) | [3] |

| LogP | 3.31060 (Predicted) | N/A |

Synthesis and Chiral Separation: A Proposed Pathway

While a specific, detailed synthesis protocol for (+/-)-N-3-Benzylnirvanol is not extensively documented in publicly available literature, a logical and efficient pathway can be proposed based on established methods for the synthesis of the parent compound, nirvanol (5-ethyl-5-phenylhydantoin), and subsequent N-alkylation of the hydantoin ring.

Proposed Synthesis of (+/-)-N-3-Benzylnirvanol

The synthesis can be conceptualized as a two-step process: the formation of the nirvanol core followed by benzylation at the N-3 position.

Step 1: Synthesis of 5-ethyl-5-phenylhydantoin (Nirvanol)

The Bucherer-Bergs reaction provides a classic and efficient method for the synthesis of hydantoins from ketones[4].

-

Reaction: Propiophenone is reacted with ammonium carbonate and potassium cyanide in a heated solution of ethanol and water[5].

-

Mechanism: This multicomponent reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring[4].

-

Rationale for Experimental Choices: The use of a reflux system ensures the reaction proceeds to completion. Cooling the reaction mixture is critical for the precipitation and isolation of the nirvanol product[5].

Step 2: N-3 Benzylation of Nirvanol

The N-3 position of the hydantoin ring is more acidic and thus more readily alkylated than the N-1 position[6][7][8].

-

Reaction: Nirvanol is reacted with benzyl chloride in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF).

-

Mechanism: The base deprotonates the N-3 nitrogen, creating a nucleophilic anion that subsequently attacks the electrophilic benzyl chloride in an SN2 reaction.

-

Rationale for Experimental Choices: DMF is an excellent solvent for this type of reaction as it is polar and aprotic, facilitating the dissolution of the reactants and promoting the SN2 mechanism. Potassium carbonate is a mild and effective base for this transformation.

Chiral Separation of Enantiomers

To study the distinct biological activities of the (+)- and (-)-enantiomers, chiral separation of the racemic mixture is necessary. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose[3][9][10].

-

Methodology: A solution of (+/-)-N-3-Benzylnirvanol is injected onto an HPLC system equipped with a chiral column, such as one based on derivatized cellulose or amylose.

-

Principle of Separation: The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation[10]. The choice of mobile phase (a mixture of solvents like hexane and isopropanol) is crucial for optimizing the separation[11].

-

Detection: A UV detector is typically used to monitor the elution of the separated enantiomers.

Pharmacological Profile: A Potent and Selective CYP2C19 Inhibitor

The primary pharmacological action of (+/-)-N-3-Benzylnirvanol is the potent and selective inhibition of CYP2C19.

Mechanism of Action

(+/-)-N-3-Benzylnirvanol acts as a competitive inhibitor of CYP2C19. This means it reversibly binds to the active site of the enzyme, competing with the substrate for binding. The inhibitory potency is stereoselective, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer.

The mechanism of inhibition likely involves the interaction of the hydantoin ring and the benzyl group with key residues in the active site of CYP2C19. The nitrogen atoms of the hydantoin ring may coordinate with the heme iron of the enzyme, a common feature of many CYP inhibitors[1]. The lipophilic benzyl and phenyl groups likely engage in hydrophobic interactions with nonpolar amino acid residues within the active site cavity, further stabilizing the inhibitor-enzyme complex[12].

In Vitro Inhibition Studies: A Self-Validating Protocol

To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of (+/-)-N-3-Benzylnirvanol, a well-controlled in vitro assay using human liver microsomes or recombinant CYP2C19 is essential.

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of (+/-)-N-3-Benzylnirvanol in a suitable solvent (e.g., DMSO).

-

Prepare a solution of a known CYP2C19 substrate (e.g., (S)-mephenytoin).

-

Prepare a NADPH-generating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Thaw human liver microsomes or recombinant CYP2C19 on ice.

-

-

Incubation:

-

In a microcentrifuge tube, combine the buffer, microsomes/recombinant enzyme, and varying concentrations of (+/-)-N-3-Benzylnirvanol.

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding the CYP2C19 substrate and the NADPH-generating system.

-

Incubate at 37°C for a specified time.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the formation of the substrate's metabolite.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation at each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Self-Validation: This protocol incorporates self-validating elements by including positive and negative controls. A positive control (a known CYP2C19 inhibitor) confirms the assay's ability to detect inhibition, while a negative control (vehicle) establishes the baseline enzyme activity. The use of an internal standard in the analytical method corrects for variations in sample processing and instrument response.

Metabolism: A Predictive Outlook

Specific studies on the metabolic fate of (+/-)-N-3-Benzylnirvanol are not widely reported. However, based on the metabolism of its parent compound, nirvanol, and general principles of drug metabolism, a likely pathway can be predicted.

The primary metabolic transformation of nirvanol is aromatic hydroxylation of the phenyl ring[13]. It is therefore highly probable that (+/-)-N-3-Benzylnirvanol also undergoes hydroxylation on either the phenyl ring or the benzyl moiety. This reaction would be catalyzed by other CYP enzymes for which it is not an inhibitor. Following hydroxylation, the resulting metabolite could be further conjugated with glucuronic acid to facilitate its excretion.

Toxicology: A Framework for Assessment

Comprehensive toxicological data for (+/-)-N-3-Benzylnirvanol are not publicly available. For a research compound at the preclinical stage, a tiered approach to in vitro toxicity testing is recommended to assess its potential for adverse effects. This approach provides a self-validating system by employing a battery of assays that evaluate different toxicological endpoints.

Recommended In Vitro Toxicology Assays:

-

Cytotoxicity Assays: To determine the compound's general toxicity to cells. Assays such as the MTT or LDH release assay can be performed on relevant cell lines (e.g., HepG2 liver cells)[14][15].

-

Genotoxicity Assays: To assess the potential for the compound to damage DNA. The Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay are standard tests.

-

Cardiotoxicity Assays: To evaluate the potential for adverse effects on the heart. The hERG assay is a critical test to assess the risk of drug-induced cardiac arrhythmias.

-

Hepatotoxicity Assays: To specifically investigate liver toxicity. This can involve using primary human hepatocytes and assessing markers of liver injury, such as changes in enzyme levels and cell viability.

This battery of tests provides a comprehensive initial safety profile and helps to identify any potential toxicological liabilities early in the development process[16][17][18].

Analytical Methodology: Quantification in Biological Matrices

A robust and validated analytical method is essential for pharmacokinetic and other studies involving (+/-)-N-3-Benzylnirvanol. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices[19][20][21][22].

Proposed LC-MS/MS Method Protocol:

-

Sample Preparation:

-

To a sample of biological matrix (e.g., plasma), add an internal standard (ideally, a stable isotope-labeled version of the analyte).

-

Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC Separation:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Optimize the multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.

-

Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Validation parameters include selectivity, accuracy, precision, linearity, range, limit of quantification (LLOQ), and stability[20][21][22][23].

Conclusion

(+/-)-N-3-Benzylnirvanol is a valuable chemical tool for the study of CYP2C19-mediated drug metabolism. Its potent and selective inhibitory activity makes it an important compound for in vitro reaction phenotyping and for investigating the clinical implications of CYP2C19 polymorphism. This guide has provided a comprehensive overview of its chemical properties, a plausible synthesis route, its pharmacological mechanism of action, and robust, self-validating protocols for its study. As with any research compound, a thorough understanding of its characteristics and the application of sound experimental design are paramount to generating reliable and meaningful data.

References

-

PrepChem.com. Synthesis of 5-ethyl-5-phenyl-hydantoin. Available from: [Link]

-

Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Available from: [Link]

-

Chiral Drug Separation. Available from: [Link]

-

New Route for 1-Substituted Hydantoins. Available from: [Link]

-

Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans - PubMed. Available from: [Link]

-

Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* - Scirp.org. Available from: [Link]

-

Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed. Available from: [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA). Available from: [Link]

-

Structural Characterization of Human Cytochrome P450 2C19: ACTIVE SITE DIFFERENCES BETWEEN P450s 2C8, 2C9, AND 2C19 - NIH. Available from: [Link]

-

N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels - MDPI. Available from: [Link]

-

Ligand-Based Design of a Potent and Selective Inhibitor of Cytochrome P450 2C19 | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

In Vitro Toxicology Testing - Charles River Laboratories. Available from: [Link]

-

Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed. Available from: [Link]

-

Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Available from: [Link]

-

In Vitro Toxicology Assays - TME Scientific. Available from: [Link]

-

Chiral HPLC Separations - Phenomenex. Available from: [Link]

-

Structural Characterization of Human Cytochrome P450 2C19: Active Site Differences Between P450s 2C8, 2C9, and 2C19 - PubMed. Available from: [Link]

-

Phase-Transfer-Catalyzed Alkylation of Hydantoins | ACS Organic & Inorganic Au. Available from: [Link]

-

The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed. Available from: [Link]

-

Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Available from: [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

-

CYP2C19 Inhibition - Cambridge MedChem Consulting. Available from: [Link]

-

Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. - ResearchGate. Available from: [Link]

-

In vitro toxicology nonclinical studies - Labcorp. Available from: [Link]

-

Fundamentals: Bioanalytical LC/MS method validation - fit for purpose - Stanford University Mass Spectrometry. Available from: [Link]

-

Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Available from: [Link]

-

Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06033D. Available from: [Link]

-

CYP2C19 - Wikipedia. Available from: [Link]

-

Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for ... - NCBI. Available from: [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

-

Bioanalytical Method Validation. Available from: [Link]

-

A general overview of the major metabolic pathways - Universidade Fernando Pessoa. Available from: [Link]

Sources

- 1. CYP2C19 Inhibition | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. CYP2C19 - Wikipedia [en.wikipedia.org]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06033D [pubs.rsc.org]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 15. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. miltenyibiotec.com [miltenyibiotec.com]

- 17. criver.com [criver.com]

- 18. labcorp.com [labcorp.com]

- 19. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 21. japsonline.com [japsonline.com]

- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 23. ema.europa.eu [ema.europa.eu]

(+/-)-N-3-Benzylnirvanol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (+/-)-N-3-Benzylnirvanol

Introduction

(+/-)-N-3-Benzylnirvanol, with the empirical formula C₁₈H₁₈N₂O₂, is a synthetic derivative of nirvanol, a hydantoin-based compound.[1] This class of molecules is of significant interest in medicinal chemistry, with (+)-N-3-Benzylnirvanol being recognized as a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19.[2] The precise structural characterization of such molecules is paramount for understanding their mechanism of action, ensuring purity, and meeting regulatory standards in drug development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of racemic N-3-benzylnirvanol, grounded in established analytical principles and methodologies.

The core structure is based on a 5-ethyl-5-phenylhydantoin scaffold, with a benzyl group attached to the nitrogen at position 3. The presence of a chiral center at the C5 position of the hydantoin ring results in a racemic mixture of (+) and (-) enantiomers.[2][3] This guide will detail the analytical workflow required to unambiguously confirm this structure and subsequently resolve and characterize the individual enantiomers.

Strategic Approach to Structure Elucidation

Caption: Logical workflow for the structure elucidation of (+/-)-N-3-Benzylnirvanol.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Rationale: The initial and most critical step is to determine the elemental composition of the molecule. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[4][5]

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized (+/-)-N-3-Benzylnirvanol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Acquire data in positive ion mode.

-

Calibration: Ensure the instrument is calibrated using a known standard to achieve mass accuracy within 5 ppm.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min and acquire the full scan spectrum.

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Calculated Monoisotopic Mass | 294.1368 Da |

| Observed Ion (M+H)⁺ | ~295.1441 Da |

The observed mass for the protonated molecule (M+H)⁺ should be within 5 ppm of the calculated value, confirming the elemental composition.[6]

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Rationale: Following the confirmation of the molecular formula, MS/MS is employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides vital clues about the structural motifs present in the molecule.[7][8]

Experimental Protocol:

-

Instrumentation: Use a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

-

Precursor Ion Selection: Isolate the (M+H)⁺ ion (~m/z 295.14) in the first quadrupole.

-

Collision-Induced Dissociation (CID): Induce fragmentation in the collision cell using an inert gas (e.g., argon) with varying collision energies.

-

Fragment Ion Analysis: Scan for the resulting fragment ions in the final mass analyzer.

Predicted Fragmentation Pathway:

Caption: Predicted MS/MS fragmentation pathway for (+/-)-N-3-Benzylnirvanol.

The observation of a prominent peak at m/z 91 is highly characteristic of a benzyl group, which rearranges to the stable tropylium cation. The presence of fragments corresponding to the core hydantoin structure further supports the proposed scaffold.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]

Experimental Protocol:

-

Sample Preparation: Place a small amount of the powdered (+/-)-N-3-Benzylnirvanol onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric CO₂ and water vapor signals.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3000 | N-H Stretch | Amide (Hydantoin Ring) |

| ~3100-3000 | C-H Stretch | Aromatic (Phenyl & Benzyl) |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl Group) |

| ~1770 & ~1710 | C=O Stretch (asymmetric & symmetric) | Imide (Hydantoin Ring) |

| ~1600 & ~1450 | C=C Stretch | Aromatic Rings |

The presence of two distinct carbonyl stretching bands is a hallmark of the hydantoin ring structure. The N-H stretching frequency confirms the presence of the secondary amide within the ring.[10]

Part 2: Unraveling Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and multiplicity of each atom.[11]

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of (+/-)-N-3-Benzylnirvanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

1D NMR: ¹H, ¹³C, and DEPT-135

Rationale:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

-

¹³C NMR: Shows the number of chemically non-equivalent carbons.

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ groups, which is crucial for assigning aliphatic signals.[9][13]

Expected ¹H and ¹³C NMR Data (Predicted):

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| Ethyl-CH₃ | ~0.9 (t, 3H) | ~8 | Positive |

| Ethyl-CH₂ | ~2.0 (q, 2H) | ~35 | Negative |

| Benzyl-CH₂ | ~4.6 (s, 2H) | ~45 | Negative |

| Aromatic-H | ~7.2-7.5 (m, 10H) | ~125-140 | Positive |

| Hydantoin N-H | ~8.5 (s, 1H) | - | - |

| C5 (Quaternary) | - | ~65 | Absent |

| C2 & C4 (C=O) | - | ~156 & ~173 | Absent |

Note: 't' = triplet, 'q' = quartet, 's' = singlet, 'm' = multiplet.

The DEPT-135 spectrum is critical for confirming the presence of the two CH₂ groups (ethyl and benzyl) as negative peaks and the CH₃ group as a positive peak. The absence of the C5, C2, and C4 signals in the DEPT spectrum confirms their quaternary nature.[14]

2D NMR: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments are essential for establishing the connectivity between atoms.[15]

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (²JCH and ³JCH), which is key for connecting different structural fragments.

Key Expected 2D NMR Correlations:

Caption: Key expected COSY and HMBC correlations for structural assembly.

Analysis of 2D Data:

-

COSY: A clear correlation between the ethyl protons (~0.9 and ~2.0 ppm) will confirm the ethyl group.

-

HSQC: Will map all proton signals to their directly attached carbons as predicted in the table above.

-

HMBC: This is the cornerstone of the elucidation. Key correlations to look for are:

-

Protons of the ethyl group (~2.0 ppm) to the quaternary C5 carbon (~65 ppm).

-

Protons of the C5-phenyl group to the C5 carbon.

-

The N1-H proton (~8.5 ppm) to C5 and the C2 carbonyl carbon.

-

The benzylic CH₂ protons (~4.6 ppm) to the C2 and C4 carbonyl carbons and the carbons of the benzyl-phenyl ring.

-

These HMBC correlations will unequivocally link the ethyl group, the phenyl group, and the N-benzyl group to the hydantoin core, completing the structural puzzle.

Part 3: Stereochemistry and Final Confirmation

X-Ray Crystallography

Rationale: Single-crystal X-ray crystallography provides the absolute, unambiguous 3D structure of a molecule in the solid state.[16] It is the gold standard for structural confirmation. For a racemic compound, it will confirm the connectivity and the relative stereochemistry within the crystal lattice.

Experimental Protocol:

-

Crystal Growth: Growing single crystals suitable for X-ray diffraction can be challenging for small organic molecules.[17] A common method is slow evaporation:

-

Create a saturated solution of (+/-)-N-3-Benzylnirvanol in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.[18]

-

-

Crystal Mounting: Mount a suitable single crystal (typically <0.5 mm in all dimensions) on a goniometer head.[16]

-

Data Collection: Place the crystal in a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic positions.

The resulting structure will definitively confirm the connectivity established by NMR and provide detailed conformational information.

Resolution of Enantiomers and Chiral Analysis

Rationale: Since the compound is synthesized as a racemic mixture, it is often necessary to separate the enantiomers for pharmacological studies, as they can have different biological activities.[2][3] Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this separation.

Experimental Protocol:

-

Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

-

Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, to achieve baseline separation of the two enantiomers.

-

Analysis:

-

Inject an analytical-scale sample of the racemic mixture to determine the retention times of the two enantiomers.

-

Perform a semi-preparative or preparative scale separation to isolate the individual enantiomers.

-

-

Characterization of Enantiomers:

-

Circular Dichroism (CD) Spectroscopy: Acquire CD spectra for each isolated enantiomer. They should be mirror images of each other, confirming their enantiomeric relationship.

-

Optical Rotation: Measure the specific rotation ([α]D) for each enantiomer using a polarimeter. The values should be equal in magnitude and opposite in sign.

-

Conclusion

The structural elucidation of (+/-)-N-3-Benzylnirvanol is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while FTIR identifies key functional groups. A suite of 1D and 2D NMR experiments meticulously maps out the atomic connectivity, piecing together the ethyl, phenyl, and N-benzyl substituents around the central hydantoin core. Finally, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure, and chiral chromatography allows for the resolution and characterization of the individual enantiomers. This rigorous, self-validating workflow ensures the unequivocal identification and characterization of the molecule, a critical requirement for its application in research and drug development.

References

-

Haining, R. L., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235–239. [Link]

-

ResearchGate. (n.d.). Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. Retrieved from [Link]

-

PubMed. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Dalal Institute. (n.d.). Methods of Resolution. [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Elyashberg, M., et al. (2012). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 50(S1), S3-S10. [Link]

-

RSC Publishing. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemical Science. [Link]

-

Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

-

Kalek, M., et al. (2019). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 58(34), 11633-11637. [Link]

-

Prof. Zimmerman. (2019). Formula determination by high resolution mass spectrometry. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1630-1651. [Link]

-

ResearchGate. (2015). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. [Link]

-

PubMed. (1995). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry. [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]

-

Magnetic Resonance in Chemistry. (2014). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Magnetic Resonance in Chemistry. [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Michigan State University. (n.d.). X-Ray Crystallography Laboratory. [Link]

-

University of Colorado Boulder. (n.d.). Intro to Mass Spectrometry. [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

-

ResearchGate. (2012). Theoretical NMR correlations based Structure Discussion. [Link]

-

RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

-

ResearchGate. (2016). Highly Accurate Chemical Formula Prediction Tool Utilizing High-Resolution Mass Spectra, MS/MS Fragmentation, Heuristic Rules, and Isotope Pattern Matching. [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

PubMed. (1975). IR Spectroscopic Characterization of 2-thiohydantoins and 2-thiobarbiturates. Farmaco Sci. [Link]

-

Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]

-

MDPI. (2020). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules. [Link]

-

The Organic Chemistry Tutor. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

SciSpace. (2013). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. [Link]

-

Chemistry LibreTexts. (2019). 12.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

-

National Institutes of Health. (2021). The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. Journal of Natural Products. [Link]

-

Rick Pires. (2020). Resolution of a Racemic Mixture. [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

- Google Patents. (n.d.).

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]

-

ResearchGate. (2021). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. [Link]

-

U.S. Food and Drug Administration. (2021). BNT162b2. - 3.2.S.3.1 Elucidation of Structure and Other Characteristics. [Link]

-

ResearchGate. (n.d.). Selected 1H NMR region showing the benzyl alcohol signals found on the.... [Link]

-

Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

Sources

- 1. (+)-N-3-Benzylnirvanol = 98 HPLC, powder 790676-40-3 [sigmaaldrich.com]

- 2. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 10. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations | MDPI [mdpi.com]

- 11. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 15. researchgate.net [researchgate.net]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How To [chem.rochester.edu]

(+/-)-N-3-Benzylnirvanol mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (+/-)-N-3-Benzylnirvanol

Authored by a Senior Application Scientist

Foreword

Introduction: The Imperative for a Selective CYP2C19 Inhibitor

The cytochrome P450 superfamily represents the primary engine of oxidative drug metabolism in humans. Among its many isoforms, CYP2C19 is of profound clinical interest. It is responsible for the metabolism of a significant number of therapeutics, including proton pump inhibitors (e.g., omeprazole), antidepressants (e.g., citalopram), and antiplatelet agents (e.g., clopidogrel). Furthermore, the CYP2C19 gene is highly polymorphic, leading to distinct "poor," "intermediate," and "ultrarapid" metabolizer phenotypes within the population. These genetic variations can drastically alter drug efficacy and toxicity, making the early identification of a drug candidate's reliance on CYP2C19 a critical step in its development.

To achieve this, in vitro reaction phenotyping studies are essential. The validity of these studies hinges on the availability of highly potent and, crucially, selective chemical inhibitors for specific CYP isoforms. (+/-)-N-3-Benzylnirvanol has emerged as a gold-standard reagent for this purpose, specifically for probing the contribution of CYP2C19.

Core Mechanism of Action: Potent, Stereoselective, and Competitive Inhibition of CYP2C19

The primary and well-documented mechanism of action for (+/-)-N-3-Benzylnirvanol is its function as a direct, reversible inhibitor of the CYP2C19 enzyme.[1][2][3]

Molecular Target and Interaction

(+/-)-N-3-Benzylnirvanol exerts its effect by binding to the active site of the CYP2C19 enzyme. This binding is competitive, meaning the inhibitor and the substrate vie for the same binding location within the enzyme's catalytic pocket. The inhibitor's affinity for the active site prevents the substrate from binding, thereby blocking the metabolic process.

Stereoselectivity: The Primacy of the (+)-Enantiomer

The inhibitory action of N-3-Benzylnirvanol is highly stereoselective. The racemic mixture, denoted as (+/-), contains both enantiomers. However, extensive studies have demonstrated that the (+)-N-3-benzyl-nirvanol enantiomer is the pharmacologically active component responsible for the potent inhibition of CYP2C19.[1][2] The (-)-antipode is reported to be 20- to 60-fold less potent, underscoring the specific stereochemical requirements for high-affinity binding within the CYP2C19 active site.[1][2] For this reason, the (+)-enantiomer is the preferred tool for precise and potent inhibition.

Quantitative Potency and Selectivity Profile

The utility of an inhibitor is defined by its numbers. (+)-N-3-Benzylnirvanol is distinguished by its low nanomolar potency against CYP2C19 and a wide therapeutic window of selectivity against other major CYP isoforms.

Inhibitory Potency (Ki)

The inhibition constant (Ki) is a measure of an inhibitor's potency; a lower Ki value signifies a higher binding affinity. Data from studies using both recombinant enzymes and pooled human liver microsomes (HLMs) confirm its high potency.

| Preparation Type | Target Activity | Inhibitor | Ki Value (nM) | Reference |

| Recombinant CYP2C19 | - | (+)-N-3-Benzylnirvanol | ~250 | [1][2] |

| Human Liver Microsomes | (S)-mephenytoin 4'-hydroxylase | (+)-N-3-Benzylnirvanol | 210 - 280 | [1][2] |

Isoform Selectivity

A critical feature of a tool compound is its selectivity. (+)-N-3-Benzylnirvanol demonstrates exceptional selectivity for CYP2C19. At a concentration sufficient to cause near-maximal inhibition of CYP2C19, its effect on other key drug-metabolizing enzymes is minimal.[1][2]

| CYP Isoform | % Inhibition by 1 µM (+)-N-3-Benzylnirvanol | Reference |

| CYP2C19 | ~80% | [1][2] |

| CYP1A2 | < 16% | [1][2] |

| CYP2A6 | < 16% | [1][2] |

| CYP2C8 | < 16% | [1][2] |

| CYP2C9 | < 16% | [1][2] |

| CYP2D6 | < 16% | [1][2] |

| CYP2E1 | < 16% | [1][2] |

| CYP3A4 | < 16% | [1][2] |

Note: While the primary literature highlights its remarkable selectivity, some supplier data suggests it may also inhibit CYP2B6. Researchers should consider this possibility in experimental designs where CYP2B6 metabolism is also suspected.

Experimental Protocol: In Vitro CYP2C19 Inhibition Assay

This protocol provides a self-validating system for determining the IC50 and Ki of a test compound against CYP2C19 using (+)-N-3-Benzylnirvanol as a positive control inhibitor.

Objective: To quantify the inhibitory potential of a test compound on CYP2C19 activity in human liver microsomes.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

(+)-N-3-Benzylnirvanol (Positive Control)

-

(S)-Mephenytoin (CYP2C19 probe substrate)

-

NADPH regenerating system (e.g., NADPH-A/B)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with internal standard (for LC-MS/MS analysis)

-

96-well incubation plates and analytical plates

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of (+)-N-3-Benzylnirvanol in a suitable solvent (e.g., DMSO or Acetonitrile).

-

Prepare a stock solution of (S)-Mephenytoin.

-

Prepare serial dilutions of the inhibitor stock to create a range of final concentrations (e.g., 0.01 µM to 10 µM).

-

Dilute HLMs in phosphate buffer to a final protein concentration of 0.2 mg/mL.

-

-

Incubation Procedure:

-

Add 5 µL of inhibitor dilution (or solvent for control wells) to the 96-well plate.

-

Add 175 µL of the HLM suspension to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding 20 µL of pre-warmed (S)-Mephenytoin substrate solution. The final substrate concentration should be approximately equal to its Km for CYP2C19.

-

Immediately add 25 µL of the NADPH regenerating system to start the reaction.

-

Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding 200 µL of ice-cold ACN containing an internal standard.

-

Seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new analytical plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the formation of the metabolite (4'-hydroxy-mephenytoin) using a validated LC-MS/MS method.

-

Calculate the percent inhibition at each inhibitor concentration relative to the solvent control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The Ki can be determined by running the assay at multiple substrate concentrations and performing a Dixon or Cheng-Prusoff plot analysis.

-

Conclusion: A Precision Tool for Modern Drug Discovery

(+/-)-N-3-Benzylnirvanol, and particularly its (+)-enantiomer, stands as an indispensable tool for the modern drug development scientist. Its mechanism as a potent, competitive, and highly selective inhibitor of CYP2C19 is well-characterized and supported by robust quantitative data.[1][2][4] By enabling the precise determination of CYP2C19's contribution to a compound's metabolism, it allows for earlier, more accurate predictions of clinical outcomes, including potential drug-drug interactions and the impact of genetic polymorphisms. Its use in validated protocols, such as the one described herein, ensures the generation of high-integrity data, forming a trustworthy foundation for critical development decisions.

References

-

Haining, R. L., et al. (2002). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239. [Link]

-

ResearchGate. (2016). N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. ResearchGate Publication. [Link]

-

ResearchGate. Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. ResearchGate Figure. [Link]

-

Walsky, R. L., & Obach, R. S. (2003). Verification of the selectivity of (+)N-3-benzylnirvanol as a CYP2C19 inhibitor. Drug Metabolism and Disposition, 31(3), 343. [Link]

-

PubChem. (+/-)-N-3-Benzylnirvanol Compound Summary. National Center for Biotechnology Information. [Link]

-

Cuypers, M. L., et al. (2020). (-)-N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Drug Metabolism and Disposition, 48(11), 1121-1128. [Link]

Sources

An In-Depth Technical Guide to the Enantioselective Biological Activity of (+/-)-N-3-Benzylnirvanol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the stereoselective biological activity of the enantiomers of N-3-Benzylnirvanol. It is intended for researchers, scientists, and professionals in the field of drug development and metabolism. The document elucidates the profound impact of chirality on the pharmacological profile of this compound, with a primary focus on its interaction with cytochrome P450 enzymes. The (+)-enantiomer of N-3-Benzylnirvanol has been identified as a potent and highly selective competitive inhibitor of CYP2C19, a critical enzyme in human drug metabolism. In stark contrast, the (-)-enantiomer exhibits substantially diminished inhibitory activity.[1][2] This guide furnishes detailed methodologies for the synthesis, chiral resolution, and biological evaluation of these enantiomers, underpinned by quantitative data and mechanistic insights. Furthermore, it highlights the structure-activity relationship and underscores the utility of (+)-N-3-Benzylnirvanol as a valuable tool in drug metabolism and pharmacokinetic studies.

The Critical Role of Stereochemistry in Drug Metabolism

The three-dimensional structure of a molecule is a fundamental determinant of its interaction with biological systems. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. This is primarily because biological targets, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer. In the realm of drug metabolism, the active sites of cytochrome P450 (CYP) enzymes are exquisitely sensitive to the stereochemistry of their substrates and inhibitors. The differential binding affinity and orientation of enantiomers within a CYP active site can lead to stereoselective metabolism or inhibition, with profound implications for drug efficacy and safety. The case of (+/-)-N-3-Benzylnirvanol provides a classic example of this principle, where the biological activity is predominantly associated with one enantiomer.

Synthesis and Chiral Resolution of N-3-Benzylnirvanol Enantiomers

The generation of enantiomerically pure N-3-Benzylnirvanol is a prerequisite for the accurate assessment of their individual biological activities. This process involves the initial synthesis of the racemic mixture, followed by chiral chromatography to resolve the (+) and (-) enantiomers.

Synthesis of Racemic (±)-N-3-Benzylnirvanol

The synthesis of racemic N-3-Benzylnirvanol is achieved through the N-alkylation of nirvanol with benzyl bromide. The following protocol is adapted from established methodologies.[1][2]

Experimental Protocol: Synthesis of Racemic N-3-Benzylnirvanol

-

Reaction Setup: In a round-bottom flask, dissolve nirvanol (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (K2CO3, 1.0 equivalent) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the nirvanol nitrogen.

-

Alkylation: Add benzyl bromide (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield racemic N-3-Benzylnirvanol as a white solid.

Chiral Resolution of (+)- and (-)-N-3-Benzylnirvanol

The separation of the enantiomers is accomplished using chiral High-Performance Liquid Chromatography (HPLC).[1][2]

Experimental Protocol: Chiral HPLC Separation

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: An (R,R) Whelk-O1 column is effective for this separation.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of hexane and a polar modifier such as isopropanol or ethanol. The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.

-

Purity Assessment: The enantiomeric purity of the collected fractions should be assessed by re-injection onto the chiral column.

Caption: Workflow for the synthesis and chiral separation of N-3-Benzylnirvanol enantiomers.

Biological Activity Profile: A Study in Enantioselectivity

The primary biological activity identified for N-3-Benzylnirvanol is the inhibition of cytochrome P450 enzymes, with a remarkable degree of enantioselectivity.

(+)-N-3-Benzylnirvanol: A Potent and Selective CYP2C19 Inhibitor

The (+)-enantiomer of N-3-Benzylnirvanol is a highly potent and selective inhibitor of CYP2C19.[1][2] This has been demonstrated in studies using both recombinant CYP2C19 and human liver microsomes.[1][2] The mechanism of inhibition is competitive, indicating that the inhibitor binds to the active site of the enzyme and competes with the substrate.[2]

The selectivity of (+)-N-3-Benzylnirvanol for CYP2C19 is a key feature. At concentrations that cause significant inhibition of CYP2C19, minimal to no inhibition is observed for other major human CYP isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4.[2] However, it is noteworthy that some evidence suggests it may also act as an inhibitor of CYP2B6.[3]

(-)-N-3-Benzylnirvanol: The Less Active Antipode

In sharp contrast to its mirror image, (-)-N-3-Benzylnirvanol is a significantly weaker inhibitor of CYP2C19.[1][2] Studies have shown it to be 20- to 60-fold less potent than the (+)-enantiomer.[2] This substantial difference in inhibitory activity underscores the critical importance of the stereocenter in the interaction with the CYP2C19 active site.

Other Biological Activities

To date, the published literature has predominantly focused on the interaction of N-3-Benzylnirvanol enantiomers with CYP enzymes. There is a lack of comprehensive studies investigating other potential biological targets or activities. Therefore, the primary established biological role of these compounds remains their enantioselective inhibition of CYP2C19.

Mechanism of Action: Enantioselective Inhibition of CYP2C19

The differential inhibitory activity of the N-3-Benzylnirvanol enantiomers can be attributed to the specific stereochemical requirements of the CYP2C19 active site. The precise orientation of the ethyl and phenyl groups at the chiral center of the nirvanol core, along with the N-benzyl substituent, dictates the binding affinity and inhibitory potency. The (+)-enantiomer likely adopts a conformation that allows for optimal interactions with key amino acid residues within the active site, thereby preventing the binding and metabolism of CYP2C19 substrates. The (-)-enantiomer, due to its different spatial arrangement, is unable to achieve this high-affinity binding, resulting in its much lower inhibitory activity.

Caption: Enantioselective inhibition of the CYP2C19 metabolic pathway.

Experimental Protocol: In Vitro CYP2C19 Inhibition Assay

The (S)-mephenytoin 4'-hydroxylase assay is a standard method for assessing CYP2C19 activity and its inhibition.[1][2][4]

Experimental Protocol: (S)-Mephenytoin 4'-Hydroxylase Inhibition Assay

-

Materials:

-

Human liver microsomes (HLMs)

-

(S)-Mephenytoin (substrate)

-

(+)- and (-)-N-3-Benzylnirvanol (test inhibitors)

-

NADPH regenerating system (or NADPH)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard (for LC-MS/MS analysis)

-

4'-hydroxymephenytoin (metabolite standard)

-

-

Incubation:

-

Prepare a series of dilutions of the test inhibitors.

-

In a microcentrifuge tube, pre-incubate HLMs, buffer, and the test inhibitor (or vehicle control) at 37°C for 5-10 minutes.

-

Initiate the reaction by adding (S)-mephenytoin.

-

After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes). The reaction time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of 4'-hydroxymephenytoin.

-

Develop a sensitive and specific LC-MS/MS method for the detection of the analyte and internal standard.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation in the presence of different concentrations of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and Dixon or Cornish-Bowden plots.

-

Data Summary and Comparative Analysis

The following table summarizes the quantitative data on the inhibitory potency of the N-3-Benzylnirvanol enantiomers against CYP2C19.

| Enantiomer | Target Enzyme | Assay System | Potency (Ki) | Reference |

| (+)-N-3-Benzylnirvanol | Recombinant CYP2C19 | In vitro | 250 nM | [2] |

| Native CYP2C19 | Human Liver Microsomes | 210 - 280 nM | [2] | |

| (-)-N-3-Benzylnirvanol | Recombinant CYP2C19 | In vitro | > 5 µM (20-fold less potent) | [2] |

Structure-Activity Relationship (SAR) Insights

The stark difference in the inhibitory potency between the (+) and (-) enantiomers of N-3-Benzylnirvanol provides a clear and compelling structure-activity relationship. The key SAR insights are:

-

Stereochemistry is Paramount: The absolute configuration at the C5 position of the hydantoin ring is the primary determinant of high-affinity binding to the CYP2C19 active site.

-

Optimal Fit of the (+)-Enantiomer: The spatial arrangement of the ethyl and phenyl groups in the (+)-enantiomer allows for a more favorable orientation within the enzyme's active site, leading to potent inhibition.

-

Steric Hindrance of the (-)-Enantiomer: The mirror-image configuration of the (-)-enantiomer likely results in steric clashes or suboptimal interactions with the active site residues, leading to a significant loss of inhibitory potency.

Pharmacokinetic and ADME Profile

A thorough search of the available scientific literature did not yield any specific studies on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the (+/-)-N-3-Benzylnirvanol enantiomers. This represents a significant knowledge gap.

Conclusion and Future Directions

The enantiomers of N-3-Benzylnirvanol exhibit profoundly different biological activities, with (+)-N-3-Benzylnirvanol emerging as a potent and selective competitive inhibitor of CYP2C19. The (-)-enantiomer is substantially less active. This pronounced enantioselectivity highlights the importance of stereochemistry in drug-enzyme interactions.

Future research in this area should focus on:

-

Pharmacokinetic Studies: In vivo studies are needed to characterize the ADME properties of the individual enantiomers.

-

Off-Target Profiling: A broader screening against a wider range of biological targets is warranted to fully elucidate the selectivity profile of (+)-N-3-Benzylnirvanol, particularly confirming its effect on CYP2B6.

-

Structural Biology: Co-crystallization of (+)-N-3-Benzylnirvanol with CYP2C19 would provide invaluable insights into the precise molecular interactions responsible for its potent and selective inhibition.

-

Therapeutic Potential: Given its high potency and selectivity, the potential of (+)-N-3-Benzylnirvanol as a therapeutic agent or as a tool to manage drug-drug interactions involving CYP2C19 could be explored.

The information presented in this guide provides a solid foundation for researchers working with N-3-Benzylnirvanol and underscores its value as a selective chemical probe for investigating the role of CYP2C19 in drug metabolism.

References

-

Suzuki, H., Kneller, M. B., Haining, R. L., Trager, W. F., & Rettie, A. E. (2002). N-3-benzyl-phenobarbital and (+)-N-3-benzyl-nirvanol: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-241. [Link]

-

PubMed. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. ResearchGate. [Link]

- Walsky, R. L., & Obach, R. S. (2003). Verification of the selectivity of (+)-N-3-benzylnirvanol as a CYP2C19 inhibitor. Drug Metabolism and Disposition, 31(3), 263-264.

- Paxton, S. N., et al. (2012). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 40(1), 97-105.

-

ACS Publications. (1996). Evidence That CYP2C19 is the Major (S)-Mephenytoin 4'-Hydroxylase in Humans. Biochemistry, 35(51), 16848-16853. [Link]

Sources

An In-Depth Technical Guide to (+/-)-N-3-Benzylnirvanol: A Potent and Selective CYP2C19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (+/-)-N-3-Benzylnirvanol, with a specific focus on the biologically active enantiomer, (+)-N-3-Benzylnirvanol. This compound has emerged as a critical tool in the field of drug metabolism and pharmacokinetics due to its high potency and selectivity as an inhibitor of the cytochrome P450 enzyme CYP2C19. Understanding its properties and applications is essential for researchers investigating drug-drug interactions and the metabolic pathways of new chemical entities.

Introduction: The Significance of Selective CYP Inhibition

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Among the various CYP isoforms, CYP2C19 is particularly important due to its polymorphic nature, which can lead to significant inter-individual variability in drug clearance and response. Consequently, the early identification of a new drug candidate's reliance on CYP2C19 for its metabolism is a critical step in drug development to mitigate the risk of adverse drug reactions and unpredictable pharmacokinetics.

To achieve this, researchers rely on selective chemical inhibitors to probe the contribution of specific CYP isoforms to a drug's metabolism in vitro. (+)-N-3-Benzylnirvanol has been identified as a highly potent and selective competitive inhibitor of CYP2C19, making it an invaluable tool for such "reaction phenotyping" studies.[1][2] This guide will delve into the technical details of this compound, from its fundamental properties to its practical application in the laboratory.

Chemical and Physical Properties

The topic of this guide is the racemic mixture, (+/-)-N-3-Benzylnirvanol. However, the majority of scientific literature focuses on the (+)-enantiomer, which is the active inhibitor of CYP2C19.

| Property | Value | Source |

| Chemical Name | (S)-(+)-N-3-Benzylnirvanol | [3] |

| Synonyms | (+)-N-3-Benzyl Nirvanol, (5S)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | [3] |

| CAS Number | 790676-40-3 ((+)-enantiomer) | [3][4] |

| Molecular Formula | C₁₈H₁₈N₂O₂ | [3] |

| Molecular Weight | 294.35 g/mol | [3] |

| Appearance | Off-white to light yellow powder | [3] |

| Solubility | DMSO: >20 mg/mL | [3] |

| Storage Temperature | 2-8°C | [3] |

Mechanism of Action: Potent and Selective CYP2C19 Inhibition

(+)-N-3-Benzylnirvanol functions as a potent and selective competitive inhibitor of CYP2C19.[1][2] This means it reversibly binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating greater potency.

Studies have demonstrated that (+)-N-3-benzylnirvanol exhibits a Kᵢ value of approximately 250 nM for recombinant CYP2C19.[1] In human liver microsomes, it inhibits (S)-mephenytoin 4'-hydroxylase activity, a specific marker for CYP2C19, with Kᵢ values ranging from 210 to 280 nM.[5]

Crucially, the inhibitory effect of (+)-N-3-benzylnirvanol is highly selective for CYP2C19 over other major drug-metabolizing CYP isoforms. At a concentration of 1 µM, (+)-N-3-benzylnirvanol inhibits CYP2C19 activity by approximately 80%, while showing minimal inhibition (<16%) of other key CYPs such as 1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4.[1][5] This high degree of selectivity is paramount for its use as a diagnostic tool in vitro.

In contrast, its antipode, the (-)-enantiomer, is significantly less potent, by a factor of 20- to 60-fold.[1][5] This stereoselectivity underscores the specific molecular interactions required for potent inhibition of the CYP2C19 active site.

Diagram of CYP2C19 Inhibition

Caption: Competitive inhibition of CYP2C19 by (+)-N-3-Benzylnirvanol.

Synthesis Overview

The synthesis of N-3-benzyl derivatives of nirvanol has been described in the scientific literature.[1] The general approach involves the benzylation of the N-3 position of the nirvanol scaffold. For researchers interested in the specific enantiomers, the racemic mixture is synthesized first and then the individual (+)- and (-)-enantiomers are resolved using chromatographic techniques, such as high-performance liquid chromatography (HPLC) on a chiral stationary phase.[5]

Conceptual Synthesis Workflow

Caption: Generalized workflow for the synthesis and resolution of N-3-Benzylnirvanol enantiomers.

Experimental Protocol: In Vitro CYP2C19 Inhibition Assay

The following is a generalized protocol for using (+)-N-3-Benzylnirvanol to determine the contribution of CYP2C19 to the metabolism of a test compound using human liver microsomes (HLMs).

A. Reagents and Materials

-

Human Liver Microsomes (HLMs)

-

Test Compound (potential CYP2C19 substrate)

-

(+)-N-3-Benzylnirvanol (as a stock solution in a suitable solvent, e.g., DMSO)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Positive control CYP2C19 substrate (e.g., (S)-mephenytoin)

-

Acetonitrile or other suitable quenching solvent

-

Incubator/water bath set to 37°C

-

LC-MS/MS system for analysis

B. Experimental Procedure

-

Preparation of Incubation Mixtures:

-

In separate microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, HLMs, and either (+)-N-3-Benzylnirvanol (test condition) or vehicle (control condition).

-

A typical final HLM concentration is 0.2-0.5 mg/mL.

-

The final concentration of (+)-N-3-Benzylnirvanol should be sufficient to cause >80% inhibition of CYP2C19 (e.g., 1-5 µM). Ensure the final solvent concentration is low (e.g., <1%) and consistent across all incubations.

-

-

Pre-incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to interact with the microsomes.

-

-

Initiation of Reaction:

-

Add the test compound to each tube to initiate the metabolic reaction. The concentration of the test compound should ideally be below its Kₘ for the metabolic pathway being investigated.

-

Simultaneously, add the NADPH regenerating system to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the reactions at 37°C for a predetermined time. This time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold quenching solvent, such as acetonitrile, often containing an internal standard for analytical purposes.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to new tubes or a 96-well plate for analysis.

-

Analyze the formation of the metabolite of the test compound using a validated LC-MS/MS method.

-

C. Data Analysis

-

Calculate the rate of metabolite formation in the control and inhibitor-treated samples.

-

The percentage of inhibition is calculated as follows:

% Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle Control)] * 100

-

A high percentage of inhibition (>80%) strongly suggests that CYP2C19 is a major enzyme responsible for the metabolism of the test compound.

Applications and Future Perspectives

(+)-N-3-Benzylnirvanol is a valuable tool for:

-

Reaction Phenotyping: Identifying the specific CYP isoforms responsible for a new drug candidate's metabolism.[6]

-

Drug-Drug Interaction Studies: Investigating the potential for a new drug to be the victim of a drug-drug interaction with known CYP2C19 inhibitors or inducers.[7]

-

Fundamental Research: Probing the structure and function of the CYP2C19 active site.

While highly effective, it is noteworthy that some studies suggest (-)-N-3-benzylphenobarbital may be a superior CYP2C19 inhibitor in certain systems like suspended human hepatocytes due to even greater potency and selectivity.[7] However, (+)-N-3-benzylnirvanol remains a widely used and well-validated tool compound.[8] The continued use of such selective inhibitors is crucial for building accurate predictive models of drug metabolism and ensuring the development of safer and more effective medicines.

References

-

Haining, R. L., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239. Available from: [Link]

-

Haining, R. L., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239. Available from: [Link]

-

ResearchGate. Chemical structures of N-3-benzyl-nirvanol and N-3-benzylphenobarbital. Available from: [Link]

-

ResearchGate. N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. Available from: [Link]

-

Suzuki, K., et al. (2003). Verification of the Selectivity of (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor. Drug Metabolism and Disposition, 31(8), 975-977. Available from: [Link]

-

Cuypers, M. L., et al. (2020). (-)-N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)-N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes. Drug Metabolism and Disposition, 48(11), 1121-1128. Available from: [Link]

Sources

- 1. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. (S)-(+)-N-3-Benzylnirvanol | 790676-40-3 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (-)- N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)- N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: (+/-)-N-3-Benzylnirvanol as a Selective CYP2C19 Inhibitor in Drug Metabolism Studies

Abstract: This technical guide provides an in-depth overview of (+/-)-N-3-Benzylnirvanol, a potent and selective inhibitor of the cytochrome P450 2C19 (CYP2C19) enzyme. We will cover its fundamental physicochemical properties, a representative synthesis protocol, its mechanism of action, and a detailed experimental workflow for its application in reaction phenotyping studies. This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) research.

Introduction and Core Concepts

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is paramount. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are responsible for the phase I metabolism of a vast majority of clinically used drugs.[1] Among these, the CYP2C19 isoform is of particular interest due to its significant contribution to the metabolism of several key drug classes, including proton pump inhibitors and antidepressants, and its well-documented genetic polymorphism, which can lead to variable drug responses in different patient populations.[2]

Reaction phenotyping, the process of identifying which CYP isoforms are responsible for a drug's metabolism, is a critical step in preclinical development. This is typically achieved using a panel of selective chemical inhibitors. An ideal inhibitor demonstrates high potency for the target enzyme and minimal off-target effects on other isoforms. (+/-)-N-3-Benzylnirvanol has emerged as a valuable tool for this purpose, serving as a highly potent and selective in vitro inhibitor of CYP2C19.[3][4] Specifically, the (+)-enantiomer is a more potent competitive inhibitor of CYP2C19 than its antipode, with reported Ki values in the nanomolar range.[3] Its high selectivity against other major CYP isoforms (including CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4) makes it a superior tool compared to less selective inhibitors, allowing for unambiguous determination of CYP2C19's role in a specific metabolic pathway.[3]

This guide provides the technical foundation for effectively utilizing (+/-)-N-3-Benzylnirvanol in a research setting.

Physicochemical Properties of (+/-)-N-3-Benzylnirvanol

A comprehensive understanding of a compound's physical and chemical properties is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈N₂O₂ | PubChem[5] |

| Molecular Weight | 294.35 g/mol | Sigma-Aldrich[6] |

| IUPAC Name | 3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | PubChem[5] |

| CAS Number | 93879-40-4 (for racemic mixture) | ChemicalBook[7] |

| Appearance | White to off-white solid/powder | ChemicalBook[7] |

| Melting Point | 134-136°C | ChemicalBook[7] |

| Solubility | Insoluble in water; Soluble in DMSO (>20 mg/mL) and Methanol (Slightly) | Sigma-Aldrich[6], ChemicalBook[7] |

| Storage Temperature | 2-8°C or -20°C Freezer | Sigma-Aldrich[6], ChemicalBook[7] |

Synthesis of (+/-)-N-3-Benzylnirvanol

The synthesis of (+/-)-N-3-Benzylnirvanol is achieved through the N-alkylation of the hydantoin precursor, Nirvanol (5-ethyl-5-phenylhydantoin). This is a standard synthetic transformation that targets the nucleophilic nitrogen at the N-3 position of the hydantoin ring.

Rationale for Synthetic Route

The hydantoin scaffold contains two nitrogen atoms. The N-3 nitrogen is generally more nucleophilic and sterically accessible for alkylation compared to the N-1 nitrogen, especially after deprotonation with a suitable base. The reaction involves the formation of a sodium or potassium salt of Nirvanol, which then acts as a nucleophile, displacing a halide from the benzyl halide electrophile (e.g., benzyl bromide or chloride) in a classic SN2 reaction.

Representative Synthesis Protocol

This protocol is a representative example based on standard N-alkylation procedures for hydantoins.

-

Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+/-)-Nirvanol (1.0 equivalent) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Add a slight excess of a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise at 0°C. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the hydantoin anion.

-

Alkylation: To the resulting solution, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise via a syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the mixture by slowly adding it to ice-cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3x volumes).